![molecular formula C18H15N5O4S B2735858 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034425-65-3](/img/structure/B2735858.png)
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure, incorporating a pyrrolo[3,4-b]pyridine core, pyrazole, and benzenesulfonamide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically begins with commercially available starting materials including 5H-pyrrolo[3,4-b]pyridine, 1H-pyrazole, and benzenesulfonamide derivatives.
Key Steps: : The synthetic route involves:
Functionalization of the pyrrolo[3,4-b]pyridine core to introduce the 5,7-dioxo groups.
Alkylation to attach the ethyl linker.
Coupling reactions to attach the pyrazole and benzenesulfonamide moieties.
Reaction Conditions: : These steps usually require controlled temperatures (ranging from -10°C to 120°C), catalytic amounts of base or acid, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production scale synthesis of this compound involves:
Flow Chemistry: : Continuous flow reactors ensure high efficiency and reproducibility.
Catalysts: : Usage of efficient catalytic systems to enhance yields and purity.
Automation: : Process automation for precise control over reaction parameters, improving safety and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : The compound can undergo redox reactions, particularly at the pyrrolo[3,4-b]pyridine core, influencing its electronic properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the benzenesulfonamide and pyrazole rings, allowing for diverse modifications.
Coupling Reactions: : The ethyl linker provides flexibility for coupling with other functional groups or molecules.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidizing reactions.
Reducing Agents: : Sodium borohydride or lithium aluminium hydride for reduction processes.
Catalysts: : Palladium or copper catalysts for coupling reactions.
Major Products Formed
Redox Reactions: : Formation of hydroxylated or hydrogenated derivatives.
Substitution Reactions: : Substituted sulfonamides or pyrazole derivatives.
Coupling Reactions: : Bi-functionalized or multi-functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide finds use across various research domains:
Chemistry: : As a versatile intermediate for synthesizing complex organic molecules and functional materials.
Biology: : Investigated for potential roles in biochemical pathways and enzyme inhibition studies.
Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its structural complexity.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
When compared to similar compounds, N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide stands out due to its unique structural features:
Similar Compounds
N-(2-(6-oxo-5H-pyrrolo[3,4-b]pyridin-7(6H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
N-(2-(5,6-dioxo-6H-pyrrolo[3,4-b]pyridin-7(6H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness: : The specific arrangement of dioxo groups and the ethyl linker confers distinct reactivity and functional properties, making it a valuable compound for specialized applications.
Propiedades
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c24-17-15-3-1-8-19-16(15)18(25)22(17)12-10-21-28(26,27)14-6-4-13(5-7-14)23-11-2-9-20-23/h1-9,11,21H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWLMOVSAXVHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
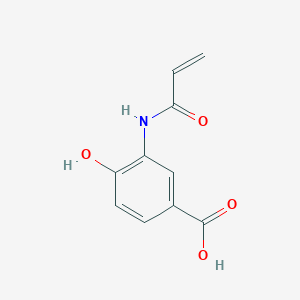
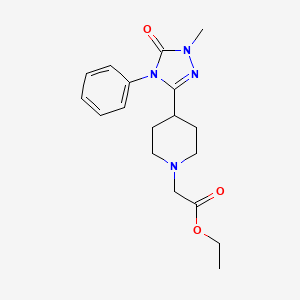
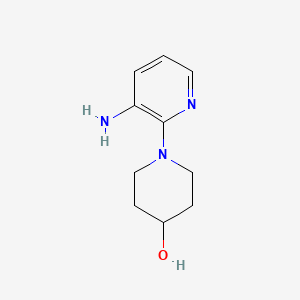
![N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B2735778.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2735779.png)
![ethyl 4-(2-{[5-({[4-(dimethylsulfamoyl)phenyl]formamido}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2735783.png)
![N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2735785.png)
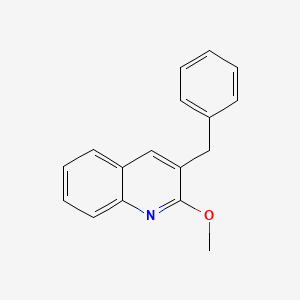
![2-Amino-1-[1-(2-methylpropyl)pyrazol-3-yl]ethanol](/img/structure/B2735789.png)
![13-chloro-5-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2735791.png)
![2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl}propanamide](/img/structure/B2735792.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]piperidine](/img/structure/B2735793.png)
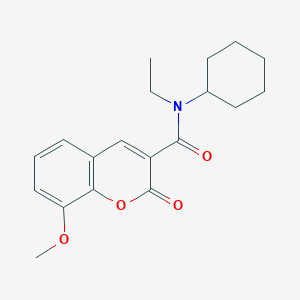
![ethyl 1-[10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxylate](/img/structure/B2735796.png)
